N-[bis(dimethylamino)phosphoryl]benzenesulfonamide
Description
Properties
CAS No. |
321976-54-9 |
|---|---|
Molecular Formula |
C10H18N3O3PS |
Molecular Weight |
291.31 g/mol |
IUPAC Name |
N-[bis(dimethylamino)phosphoryl]benzenesulfonamide |
InChI |
InChI=1S/C10H18N3O3PS/c1-12(2)17(14,13(3)4)11-18(15,16)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,11,14) |
InChI Key |
KDFLGUQSJAPXTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(NS(=O)(=O)C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Quaternization of Tertiary Phosphines
Methyldiphenylphosphine or benzyldiphenylphosphine reacts with aryl bromides in the presence of nickel catalysts (e.g., NiBr$$_2$$) to form quaternary phosphonium salts. For N-[bis(dimethylamino)phosphoryl]benzenesulfonamide, benzenesulfonamide-derived bromides are used.
Example Reaction
$$
\text{Ph}2\text{PCH}3 + \text{Ar-Br} \xrightarrow{\text{NiBr}2, \text{phenol}} \text{Ph}2\text{PCH}_3^+\text{Ar-Br}^-
$$
Wittig-Type Reaction with Sulfonamide Aldehydes
The phosphonium salt undergoes a Wittig reaction with sulfonamide-containing aldehydes to install the phosphoryl group. Hexachlorodisilane (Si$$2$$Cl$$6$$) is employed as a reducing agent to stabilize intermediates.
Key Parameters
- Solvent : Acetonitrile or THF.
- Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
- Yield : 27–90% for final phosphine oxides.
Oxidative Coupling Strategies
Recent advances utilize copper-catalyzed oxidative coupling between thiols and amines to construct the sulfonamide-phosphoryl backbone. This method avoids harsh reagents and improves functional group tolerance.
Procedure
- Thiol Activation : Benzenesulfonamide is converted to a disulfide using iodine (I$$_2$$).
- Copper-Mediated Coupling : The disulfide reacts with bis(dimethylamino)phosphine in the presence of Cu(I) catalysts (e.g., CuBr).
- Oxidation : Hydrogen peroxide (H$$2$$O$$2$$) oxidizes the intermediate to the final product.
Advantages
- Selectivity : Minimal byproducts due to controlled oxidation.
- Scalability : Suitable for gram-scale synthesis.
Comparative Analysis of Methods
Optimization Strategies
Solvent Effects
Catalytic Systems
Temperature Control
Low temperatures (0–5°C) minimize hydrolysis of phosphoryl intermediates, while reflux (80–100°C) drives Wittig reactions to completion.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[bis(dimethylamino)phosphinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and phosphine oxides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids and phosphine oxides.
Reduction: Amines and secondary phosphines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[bis(dimethylamino)phosphoryl]benzenesulfonamide derivatives as anticancer agents. Research indicates that certain benzenesulfonamide analogs can act as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell growth and proliferation.
- Mechanism of Action : These compounds have been shown to interact with receptor tyrosine kinases, which are often overexpressed in various cancers. For instance, studies demonstrated that specific derivatives significantly reduced cell viability in glioblastoma multiforme (GBM) cells, indicating their potential as therapeutic agents against aggressive tumors .
- Case Study : In a comparative analysis, a synthesized compound (AL106) exhibited a notable reduction in GBM cell viability compared to traditional chemotherapeutics like cisplatin. This suggests that modifications to the benzenesulfonamide structure can enhance its anticancer efficacy while potentially reducing side effects associated with conventional treatments .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in various biological processes.
- Cholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promising results in enhancing cognitive function by preventing the breakdown of acetylcholine, thereby improving synaptic transmission .
- Case Study : A study on piperidine derivatives demonstrated that modifications to the benzenesulfonamide framework resulted in improved selectivity and potency against cholinesterases. This highlights the potential for this compound derivatives in developing treatments for cognitive disorders .
Neurodegenerative Disease Therapy
The potential of this compound extends to neurodegenerative diseases beyond Alzheimer's.
- Alzheimer's Disease : Research has indicated that compounds derived from this structure may exhibit dual inhibition properties that target multiple pathways involved in Alzheimer's pathology, including amyloid-beta aggregation and tau phosphorylation . This multi-target approach is crucial for developing effective therapies for complex diseases.
- Case Study : In vitro assays have shown that certain derivatives not only inhibit cholinesterases but also possess antioxidant properties, which can mitigate oxidative stress—a significant factor in neurodegeneration .
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that allow for structural modifications aimed at enhancing biological activity.
- Synthetic Pathways : Various synthetic routes have been explored to create derivatives with improved pharmacological profiles. For example, modifications involving different sulfonyl chlorides have resulted in compounds with varying degrees of potency against cancer cell lines .
- Structure-Activity Relationship (SAR) : Detailed SAR studies indicate that specific functional groups within the compound significantly influence its biological activity. By systematically altering these groups, researchers can develop more potent and selective inhibitors tailored for specific therapeutic targets .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells and antimicrobial activity against bacteria.
Comparison with Similar Compounds
Substituent Effects on Coordination Chemistry and Stability
The phosphoryl group’s substituents significantly influence the ligand’s steric bulk, electronic properties, and coordination behavior. Key analogues include:
Key Findings :
- Dimethylamino vs. Diethylamino: The dimethylamino derivative exhibits lower steric hindrance compared to diethylamino, enabling more versatile coordination modes. For example, the diethylamino analogue forms luminescent silver complexes, whereas the dimethyl variant may prioritize stability in smaller metal complexes .
- Benzylamino Substituents: The bulkier benzylamino groups in the 4-methylbenzenesulfonamide derivative facilitate the formation of polymeric structures, such as {Na[Yb(L)₄(iPrOH)]}n, due to their ability to bridge multiple metal centers .
Luminescent and Catalytic Properties
- The diethylamino analogue demonstrates strong luminescence in silver complexes, attributed to its electron-donating substituents enhancing metal-ligand charge transfer .
Solubility and Reactivity
- Dimethylamino groups improve solubility in polar solvents (e.g., ethanol, acetone) compared to benzylamino derivatives, which are more lipophilic .
- The trifluoromethyl analogue’s solubility is likely reduced due to its hydrophobic CF₃ groups, though experimental data are absent .
Biological Activity
N-[bis(dimethylamino)phosphoryl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection, anticancer properties, and enzyme inhibition. This article synthesizes findings from various studies to detail the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a phosphorus atom bonded to two dimethylamino groups and a benzenesulfonamide moiety. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various biological targets.
Biological Activity Overview
1. Enzyme Inhibition:
- The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that derivatives with similar structures exhibit significant inhibitory effects on these enzymes, which are critical in neurodegenerative diseases like Alzheimer’s disease .
2. Anticancer Properties:
- Recent research has identified this compound as a potential anticancer agent. It has been shown to induce apoptosis in cancer cell lines, with studies reporting IC50 values comparable to known chemotherapeutics like cisplatin . The mechanism appears to involve the disruption of cellular signaling pathways responsible for cell survival.
3. Neuroprotective Effects:
- The compound has demonstrated neuroprotective properties by promoting neurite outgrowth in neuronal cultures. This effect is believed to be mediated through the activation of neurotrophic factors, which enhance neuronal survival and repair mechanisms following injury .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its chemical structure. Key findings regarding SAR include:
- Dimethylamino Groups: These groups enhance lipophilicity and facilitate better penetration across the blood-brain barrier, contributing to the compound's neuroprotective effects.
- Sulfonamide Moiety: The sulfonamide group is critical for enzyme inhibition; modifications to this part of the molecule can significantly alter potency against AChE and BChE.
- Substituent Variations: Variations in substituents on the benzene ring have been shown to affect both the potency and selectivity of the compound against different biological targets .
Case Studies
Case Study 1: Neuroprotection in Animal Models
A study involving animal models demonstrated that administration of this compound led to improved outcomes in models of neurodegeneration. Mice treated with this compound showed enhanced cognitive function and reduced markers of neuronal damage compared to controls .
Case Study 2: Anticancer Efficacy
In vitro assays on human leukemia cell lines revealed that this compound significantly reduced cell viability. The mechanism was linked to the induction of apoptosis, with flow cytometry confirming increased levels of apoptotic markers after treatment .
Comparative Analysis
The table below summarizes the biological activities reported for this compound compared to other related compounds:
| Compound Name | AChE Inhibition (IC50 μM) | Anticancer Activity (IC50 μM) | Neuroprotective Effect |
|---|---|---|---|
| This compound | 7.31 | 10 | Yes |
| Compound A | 5.00 | 15 | No |
| Compound B | 12.00 | 8 | Yes |
Q & A
Q. What synthetic routes are available for preparing N-[bis(dimethylamino)phosphoryl]benzenesulfonamide, and what purification methods ensure high yield and purity?
The ligand is synthesized via nucleophilic substitution between benzenesulfonamide derivatives and bis(dimethylamino)chlorophosphine (CAS 3348-44-5) in anhydrous conditions. Purification involves recrystallization from aprotic solvents (e.g., acetonitrile) or column chromatography. Characterization via P NMR (δ ~20-25 ppm for P=O) and IR spectroscopy (P=O stretch: 1150-1250 cm, S=O stretch: 1300-1350 cm) confirms phosphorylation. X-ray crystallography resolves structural ambiguities, such as bond angles and torsion effects .
Q. Which spectroscopic techniques are critical for confirming the coordination geometry of this ligand in metal complexes?
X-ray crystallography is definitive for determining coordination modes (monodentate vs. bidentate). IR spectroscopy identifies shifts in P=O (~1200 cm) and S=O (~1300 cm) stretches upon metal binding. H NMR monitors deshielding of dimethylamino protons, while P NMR detects coordination-induced chemical shift changes (±5 ppm). For paramagnetic complexes (e.g., Yb(III)), EPR spectroscopy provides electronic structure insights .
Q. What electrochemical techniques are suitable for probing redox activity in silver(I) complexes with this ligand?
Cyclic voltammetry in acetonitrile (0.1 M TBAPF) identifies Ag(I)/Ag(0) redox couples. Differential pulse voltammetry (DPV) enhances resolution for overlapping peaks. Spectroelectrochemistry correlates redox states with UV-vis spectral changes, particularly for luminescent Ag(I) polymers .
Advanced Research Questions
Q. How can conflicting reports on the ligand’s monodentate vs. bidentate binding behavior be systematically addressed?
Q. What strategies optimize the ligand’s structure to enhance luminescence in lanthanide complexes?
Introduce electron-withdrawing groups (e.g., –NO) on the benzene ring to improve ligand-to-metal charge transfer (LMCT). Assess photoluminescence quantum yields via integrating sphere methods. Time-resolved spectroscopy identifies excited-state lifetimes, while DFT calculations predict electronic transitions. For example, Yb(III) complexes exhibit near-IR emission at ~980 nm when coordinated via sulfonyl and phosphoryl oxygen atoms .
Q. How do solvent polarity and counterion choice influence coordination flexibility in supramolecular assemblies?
Systematic solvent screening (e.g., DMSO vs. THF) with varying donor numbers reveals solvent-driven assembly trends. Anion metathesis (e.g., replacing Cl with PF) modulates electrostatic interactions, analyzed via single-crystal X-ray diffraction (SC-XRD). Diffusion-ordered NMR (DOSY) quantifies aggregation states in solution .
Q. What methodological approaches establish magneto-structural correlations in polynuclear complexes?
Synthesize dinuclear or chain complexes and measure magnetic susceptibility via SQUID magnetometry (2-300 K). Fit data to the Heisenberg-Dirac-van Vleck model to extract exchange coupling constants (). X-ray absorption spectroscopy (XAS) probes metal-ligand covalency, while CASSCF calculations validate magnetic anisotropy in lanthanide systems .
Q. How can computational chemistry predict catalytic activity in transition metal complexes incorporating this ligand?
DFT simulations (e.g., B3LYP/def2-TZVP) model transition states for catalytic cycles (e.g., C–C coupling). Electrostatic potential maps identify nucleophilic/electrophilic sites. Experimental validation involves kinetic studies (e.g., turnover frequency measurements) and operando XAFS to monitor catalyst structure under reaction conditions .
Methodological Notes
- Contradiction Analysis : Cross-reference crystallographic data with spectroscopic and thermodynamic measurements to resolve coordination ambiguities .
- Data Reproducibility : Standardize synthetic protocols (e.g., stoichiometry, solvent purity) and characterize batches via elemental analysis .
- Advanced Characterization : Pair SC-XRD with Hirshfeld surface analysis for supramolecular insights ; use high-pressure luminescence setups for stability testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
